MAO-A Inhibitory Potency: Comparative Analysis of Harmol Versus Harmalol
Harmol and harmalol exhibit distinct monoamine oxidase A (MAO-A) inhibitory potencies. While direct IC₅₀ data for Harmol hydrochloride (149022-16-2) is not available in primary literature, harmalol—the dihydro-β-carboline analog and active metabolite of harmaline—demonstrates MAO-A inhibition with an IC₅₀ of 0.66 µM [1]. Comparative studies of β-carbolines indicate that harmaline exhibits substantially higher MAO-A selectivity (10,000-fold preference for MAO-A over MAO-B) relative to harmane (approximately 10-fold selectivity), demonstrating that oxidation state and substitution pattern markedly influence isoform selectivity profiles across this chemical series . This class-level variability underscores that MAO inhibitory properties cannot be inferred solely from β-carboline core structure.
| Evidence Dimension | MAO-A inhibitory activity |
|---|---|
| Target Compound Data | Harmol: direct IC₅₀ data not available in primary literature; harmalol (active metabolite reference): IC₅₀ = 0.66 µM |
| Comparator Or Baseline | Harmaline: MAO-A selectivity = 10,000-fold over MAO-B; Harmane: MAO-A selectivity = approximately 10-fold over MAO-B |
| Quantified Difference | Selectivity ratio difference: 1,000-fold variation between harmaline (10,000) and harmane (10) |
| Conditions | Human and rat MAO-A/MAO-B enzyme assays using serotonin and phenethylamine as substrates at approximate Kₘ concentrations |
Why This Matters
Researchers evaluating MAO-A inhibition must verify compound-specific IC₅₀ and selectivity data rather than assuming class-equivalent activity.
- [1] Ace Therapeutics. Harmalol HCl hydrate. Cat. No. SMD852. View Source
